molecular formula C15H22 B14476292 1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene CAS No. 65724-13-2

1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14476292
CAS No.: 65724-13-2
M. Wt: 202.33 g/mol
InChI Key: XOEGKMMVHIIXSF-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene is a bicyclic hydrocarbon derived from naphthalene. It is a colorless liquid that is used in various industrial applications, including as a solvent and an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of naphthalene. This process typically involves the use of nickel catalysts under high pressure and temperature conditions . Another method involves the intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid .

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of naphthalene in the presence of nickel catalysts. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthalenes and hydrogenated derivatives .

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets and pathways. It can act as a hydrogen donor in chemical reactions, facilitating the reduction of other compounds . Additionally, it may interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain industrial and research applications where other similar compounds may not be as effective .

Properties

CAS No.

65724-13-2

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

IUPAC Name

3,4-dimethyl-4-propyl-2,3-dihydro-1H-naphthalene

InChI

InChI=1S/C15H22/c1-4-11-15(3)12(2)9-10-13-7-5-6-8-14(13)15/h5-8,12H,4,9-11H2,1-3H3

InChI Key

XOEGKMMVHIIXSF-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(CCC2=CC=CC=C21)C)C

Origin of Product

United States

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